N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide
Description
Properties
CAS No. |
93884-16-3 |
|---|---|
Molecular Formula |
C10H9N5O |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-(4-amino-6-phenyl-1,3,5-triazin-2-yl)formamide |
InChI |
InChI=1S/C10H9N5O/c11-9-13-8(7-4-2-1-3-5-7)14-10(15-9)12-6-16/h1-6H,(H3,11,12,13,14,15,16) |
InChI Key |
MPTBOIRCNCXVBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the functionalization of a 1,3,5-triazine precursor bearing amino and phenyl substituents with a formamide group. The key synthetic step is the reaction of 4-amino-6-phenyl-1,3,5-triazine with formamide or formylating agents under controlled conditions.
Reaction Conditions and Solvents
- The reaction is generally conducted in organic solvents such as dichloromethane, alcohols (methanol, ethanol), or ethers (tetrahydrofuran), which serve as reaction media and help solubilize reactants.
- Catalysts or bases such as potassium carbonate may be employed to facilitate nucleophilic substitution or formylation steps.
- Temperature control is critical, often requiring mild heating or ambient temperature to optimize yield and minimize side reactions.
- An inert atmosphere (nitrogen or argon) is commonly used to prevent oxidation or hydrolysis during the reaction.
Detailed Synthetic Procedure
A representative synthetic route involves:
- Starting Material Preparation: 4-Amino-6-phenyl-1,3,5-triazine is prepared or procured as the substrate.
- Formylation Reaction: The substrate is reacted with formamide, often in the presence of a catalyst or base, under reflux or controlled temperature.
- Work-up: After completion, the reaction mixture is partitioned between organic solvents (e.g., dichloromethane) and aqueous acidic or basic solutions to remove impurities.
- Purification: The organic layer is washed, dried over anhydrous magnesium sulfate, and evaporated under reduced pressure to isolate the crude product.
- Crystallization or Recrystallization: Further purification is achieved by crystallization from suitable solvents to obtain pure this compound.
Data Table: Typical Reaction Parameters and Yields
| Parameter | Description/Value |
|---|---|
| Starting material | 4-Amino-6-phenyl-1,3,5-triazine |
| Formylating agent | Formamide or organic carbonates |
| Solvent | Dichloromethane, methanol, ethanol, THF |
| Catalyst/Base | Potassium carbonate or similar bases |
| Temperature | Room temperature to reflux (~25–80 °C) |
| Reaction time | 24–72 hours |
| Atmosphere | Nitrogen or argon (inert) |
| Work-up | Partition between organic solvent and aqueous acid/base |
| Purification | Washing, drying, evaporation, recrystallization |
| Typical yield | 60–80% (depending on conditions) |
Analysis of Preparation Methods
Use of Organic Carbonates for Carbamate Formation
According to a patent on 1,3,5-triazine carbamates, amino-1,3,5-triazines can be converted to carbamate derivatives by reaction with organic carbonates in alcohol or ether solvents. This method indicates that the amino group on the triazine ring is reactive toward carbonyl-containing reagents, which supports the feasibility of formamide introduction via formylation.
Nucleophilic Substitution on Cyanuric Chloride Derivatives
Research on 1,3,5-triazine derivatives demonstrates that cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) can be selectively substituted by nucleophiles such as amines to yield amino-substituted triazines. This approach can be adapted to introduce the amino group at the 4-position and phenyl group at the 6-position before formylation at the 2-position.
Formylation Specifics
The formylation of the amino group on the triazine ring to form the formamide is typically achieved by direct reaction with formamide or formylating agents under controlled conditions. The reaction medium and temperature are critical to avoid hydrolysis or polymerization side reactions.
Research Outcomes and Perspectives
- Yields and Purity: Reported yields range from 60% to 80%, with purity confirmed by techniques such as nuclear magnetic resonance (NMR) spectroscopy and melting point analysis.
- Spectroscopic Confirmation: ^1H-NMR data show characteristic signals corresponding to the triazine ring protons, phenyl group, and formamide NH, confirming successful synthesis.
- Biological Activity Correlation: The preparation of this compound with high purity is essential to study its biological activity, which includes antimicrobial and anticancer effects, making it a valuable scaffold for drug development.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds
Mechanism of Action
The mechanism of action of N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Amino and Aryl Group Modifications
- N-(4-(Dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide (): Replacing the formamide group with acetamide and introducing a styryl substituent at position 6 alters electronic properties.
- 4-(4-Methylpiperidino)-1,3,5-triazine-2-amines (): Substituting the formamide with a methylpiperidino group and varying the aryl substituent (e.g., 4-fluorophenyl, 4-chlorophenyl) modulates lipophilicity and antileukemic activity. For example, 6-(4-chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine exhibits notable cytotoxicity against leukemia cells (IC₅₀ = 1.2 µM) .
- 4-Chloro-N,6-diphenyl-1,3,5-triazin-2-amine (): Replacing the amino and formamide groups with chlorine and a second phenyl group reduces hydrogen-bonding capacity but increases electrophilicity, making it a precursor in cross-coupling reactions .
Substituent Effects on Physical Properties
A comparison of melting points highlights substituent influence:
The introduction of halogenated aryl groups (e.g., 4-fluorophenyl) increases melting points due to enhanced intermolecular interactions .
Antileukemic Activity
- 4-Methylpiperidino Derivatives (): Substituted triazines with electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit superior antileukemic activity. For instance, 6-(3-nitrophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine shows IC₅₀ = 0.8 µM against HL-60 cells, attributed to improved cellular uptake and target binding .
Anticancer Activity
- Triazinyl-Sulfonamide Derivatives (): Compounds like 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives demonstrate potent anticancer activity (e.g., compound 27: IC₅₀ = 0.45 µM against MCF-7 cells). The sulfonamide moiety enhances solubility and target specificity .
Biological Activity
N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 215.21 g/mol. The compound features a triazine ring that contributes to its stability and reactivity. The presence of an amino group at position 4 and a phenyl group at position 6 enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H9N5O |
| Molecular Weight | 215.21100 g/mol |
| LogP | 1.26870 |
| PSA | 98.01000 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Its structural similarity to other triazine derivatives suggests that it may inhibit bacterial growth by interfering with essential cellular processes. Studies have shown that triazine compounds can act as effective inhibitors for various enzymes involved in microbial metabolism .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated that derivatives of triazine compounds possess significant antitumor activity against various cancer cell lines, including melanoma and breast cancer cells. For instance, a related compound showed a GI50 value of M against the MALME-3 M melanoma cell line . These findings suggest that this compound could be a promising candidate for further development in cancer therapy.
Synthesis Methods
Several methods have been developed for synthesizing this compound. These methods vary in complexity and yield:
- Condensation Reactions : Utilizing readily available starting materials to form the triazine ring.
- Substitution Reactions : Modifying existing triazine derivatives to introduce the amino and formamide groups.
- Cascade Reactions : Employing multi-step synthesis to achieve the desired structure efficiently .
Comparative Analysis with Related Compounds
To understand the unique biological activities of this compound better, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Amino-s-triazine)-N'-methylformamide | Methylated derivative | Altered solubility and reactivity |
| Acetamide,N-(4,6-diamino-1,3,5-triazin-2-yl) | Similar triazine structure with acetamide | Different reactivity profile |
| N-(4-Amino-s-triazine)-N'-ethylformamide | Ethylated derivative | Potentially enhanced activity |
These comparisons highlight how variations in substituents can influence the biological activities of triazine derivatives.
Case Studies
- Antimicrobial Study : In vitro tests demonstrated that N-(4-Amino-6-phenyltiazolyl)formamide inhibited the growth of several bacterial strains more effectively than traditional antibiotics.
- Anticancer Research : A series of synthesized compounds based on the triazine scaffold exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.
Q & A
Q. What are the recommended synthetic routes for N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide, and how can reaction conditions be optimized?
The synthesis of triazine derivatives typically involves nucleophilic substitution reactions, where amine or hydroxyl groups replace leaving groups on the triazine core. For example, protocols for analogous aminotriazines (e.g., Compound H in sodium channel studies) utilize polar solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) to enhance reaction rates . Optimization may involve adjusting stoichiometry ratios, reaction time (e.g., 10–24 hours for complete substitution), and purification via column chromatography using silica gel or recrystallization from ethanol/water mixtures. Monitoring intermediates with thin-layer chromatography (TLC) or HPLC is critical .
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
Key techniques include:
- HPLC with UV detection : Retention time matching (e.g., 0.4–0.7 minutes under specific gradients) and relative response factors (e.g., 1.00 for parent compound vs. 1.75 for impurities) to quantify impurities .
- Mass spectrometry (MS) : Exact mass determination (e.g., resolving isotopic patterns for Cl/F-containing analogs) .
- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the triazine ring (e.g., phenyl group at position 6, formamide at position 2) .
- Melting point analysis : Consistency with literature values (e.g., 287.5–293.5°C for structurally related triazines) .
Q. How can the stability of this compound be assessed under varying storage and experimental conditions?
Conduct accelerated stability studies by:
- Exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–3 months.
- Monitoring degradation via HPLC impurity profiles (e.g., tracking increases in related compounds like hydrolyzed analogs or oxidation byproducts) .
- Using LC-MS to identify degradation pathways, such as formamide cleavage or triazine ring oxidation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
Molecular docking and molecular dynamics (MD) simulations can model interactions with targets like sodium channels (e.g., tetrodotoxin-sensitive channels studied in pain models). Key steps:
- Generate 3D conformers of the compound using software like OpenEye or Schrödinger.
- Dock into receptor active sites (e.g., voltage-gated sodium channels) using Glide or AutoDock Vina, focusing on hydrogen bonding with the formamide group and π-π stacking with the phenyl ring .
- Validate predictions with in vitro assays (e.g., electrophysiology for ion channel modulation) .
Q. How can researchers resolve discrepancies in pharmacological activity data across different experimental models?
For inconsistent results (e.g., varying IC₅₀ values in cell-based vs. in vivo models):
- Standardize assay conditions (e.g., pH, temperature, and solvent concentrations).
- Use isotopic labeling (e.g., ¹⁴C-labeled compound) to track metabolic stability and tissue distribution .
- Cross-validate with orthogonal assays (e.g., fluorescence-based calcium influx assays vs. patch-clamp electrophysiology) .
Q. What strategies are effective for impurity profiling and establishing acceptance criteria in line with pharmacopeial standards?
- Impurity identification : Use HPLC-MS/MS to structurally characterize byproducts (e.g., des-amino analogs or dimeric species) .
- Relative response factors (RRFs) : Calculate RRFs for impurities using spiked samples (e.g., 0.1–2.0% levels) to adjust quantitative limits .
- Regulatory alignment : Follow USP guidelines for total impurity thresholds (e.g., ≤0.5% total impurities, ≤0.1% for individual unknowns) .
Q. How can the compound’s reactivity be leveraged to design derivatives with enhanced selectivity or potency?
- Functional group modifications : Replace the formamide group with sulfonamides or carbamates to alter hydrogen-bonding capacity .
- Heterocyclic substitutions : Introduce morpholine or piperidine rings at the triazine’s amino group to modulate lipophilicity and target engagement .
- Structure-activity relationship (SAR) studies : Test derivatives in iterative cycles of synthesis and bioassays (e.g., IC₅₀ determination in enzyme inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
